6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one
Overview
Description
6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a methoxyphenyl group attached to the indole core, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-methoxyphenylboronic acid and 2-bromoindole.
Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura coupling reaction, where 3-methoxyphenylboronic acid reacts with 2-bromoindole in the presence of a palladium catalyst and a base.
Cyclization: The intermediate product undergoes cyclization to form the indolone structure. This step may require specific conditions such as heating and the use of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, automated reaction systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce halogen or nitro groups onto the indole ring.
Scientific Research Applications
6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness: 6-(3-Methoxyphenyl)-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-13-4-2-3-10(7-13)11-5-6-12-9-15(17)16-14(12)8-11/h2-8H,9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQBUMYFAYXEGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(CC(=O)N3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442136 | |
Record name | 6-(3-methoxyphenyl)-1,3-dihydroindol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215433-89-9 | |
Record name | 6-(3-methoxyphenyl)-1,3-dihydroindol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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